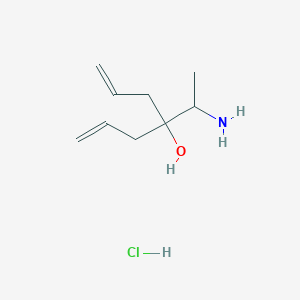
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride, also known as 4-AEHD, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and alcohols. It is used mainly in the fields of biochemistry, physiology, pharmacology, and toxicology.
Scientific Research Applications
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride has a wide range of applications in scientific research. It has been used in studies of the pharmacology of the nervous system, in the development of new drugs, and in studies of the physiology and biochemistry of cells and tissues. It has also been used in studies of the metabolism of drugs and toxins, and in studies of the effects of drugs and toxins on the body.
Mechanism of Action
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride has been shown to act as an agonist at certain receptors in the nervous system, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. It has also been shown to act as an antagonist at certain receptors in the nervous system, including the muscarinic acetylcholine receptor and the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. It has also been shown to have an anti-inflammatory effect and to have an effect on the metabolism of drugs and toxins.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride in lab experiments is that it is a relatively safe and non-toxic compound. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations. It is not very soluble in water and can be difficult to dissolve in certain solvents. It can also be difficult to accurately measure its concentration in solutions.
Future Directions
There are many potential future directions for the use of 4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride in scientific research. These include further studies of its mechanism of action, further studies of its biochemical and physiological effects, and further studies of its potential therapeutic applications. It could also be used in the development of new drugs and in the study of the effects of drugs and toxins on the body. Additionally, it could be used in the development of new diagnostic tools and in the study of the metabolism of drugs and toxins.
Synthesis Methods
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 1-amino-ethyl acetate with 1,6-dien-4-ol in the presence of an acid catalyst. This reaction produces this compound and acetic acid. The second step is the addition of hydrochloric acid to the reaction mixture to convert the this compound to its hydrochloride salt. The product is then isolated and purified by recrystallization.
properties
IUPAC Name |
4-(1-aminoethyl)hepta-1,6-dien-4-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-4-6-9(11,7-5-2)8(3)10;/h4-5,8,11H,1-2,6-7,10H2,3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOFOOUSBXHJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC=C)(CC=C)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1047620-84-7 |
Source


|
| Record name | 1,6-Heptadien-4-ol, 4-(1-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047620-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)


![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)





